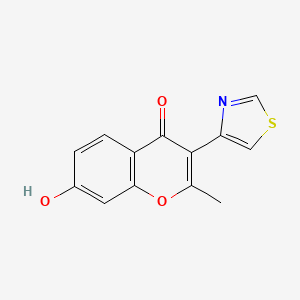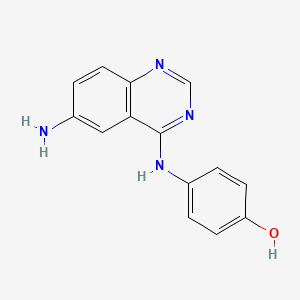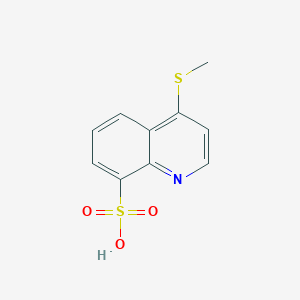
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide is a chemical compound that belongs to the class of tetrahydroisoquinolines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide can be achieved through several methods. One common approach involves the reaction of phenylethylamine with dimethoxymethane in the presence of aqueous hydrochloric acid at elevated temperatures . This method yields the tetrahydroisoquinoline core, which can then be further functionalized to introduce the acetyl and sulphonamide groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce the compound on a commercial scale .
化学反応の分析
Types of Reactions
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulphonamide group to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted tetrahydroisoquinoline derivatives .
科学的研究の応用
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential anti-inflammatory and neuroprotective properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate enzyme activity and receptor binding, leading to various biological effects. For instance, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline-7-sulfonyl chloride
- 2-Trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl azide
- N-sulfonyl-1,2,3,4-tetrahydroisoquinolines
Uniqueness
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetyl and sulphonamide groups enhance its reactivity and potential therapeutic applications compared to other similar compounds .
特性
CAS番号 |
31404-59-8 |
|---|---|
分子式 |
C11H14N2O3S |
分子量 |
254.31 g/mol |
IUPAC名 |
2-acetyl-3,4-dihydro-1H-isoquinoline-7-sulfonamide |
InChI |
InChI=1S/C11H14N2O3S/c1-8(14)13-5-4-9-2-3-11(17(12,15)16)6-10(9)7-13/h2-3,6H,4-5,7H2,1H3,(H2,12,15,16) |
InChIキー |
XYVQFXSDLNCVQQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860203.png)

![11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one](/img/structure/B11860205.png)


![5-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11860229.png)


![3-[(1,2-Dimethyl-1h-indol-3-yl)methyl]dihydrofuran-2,5-dione](/img/structure/B11860248.png)

![1-[1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B11860263.png)
![2-Chloro-4-(4-methylpiperazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11860276.png)
